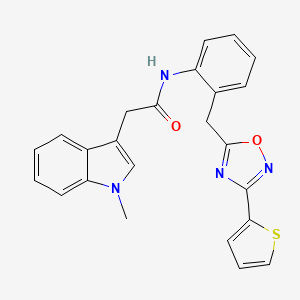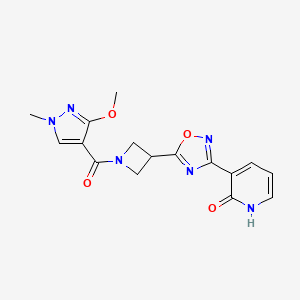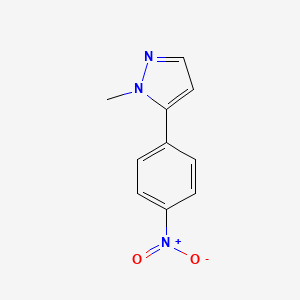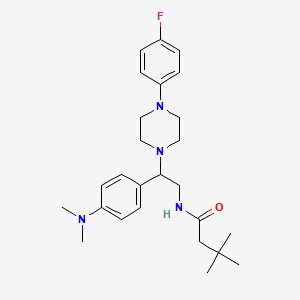![molecular formula C19H20F3N5O B2805686 3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-5,6,7,8-tetrahydrocinnoline CAS No. 2415521-27-4](/img/structure/B2805686.png)
3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-5,6,7,8-tetrahydrocinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-5,6,7,8-tetrahydrocinnoline is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine ring and a tetrahydrocinnoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-5,6,7,8-tetrahydrocinnoline typically involves multiple steps:
Formation of the Trifluoromethylpyridine Intermediate: The trifluoromethylpyridine moiety can be synthesized by reacting 2-chloro-5-(trifluoromethyl)pyridine with piperazine under controlled conditions.
Coupling with Tetrahydrocinnoline: The intermediate is then coupled with a tetrahydrocinnoline derivative using a suitable coupling agent, such as carbodiimide, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophilic substitution using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: N-oxide derivatives of the piperazine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-5,6,7,8-tetrahydrocinnoline has several applications in scientific research:
Pharmaceuticals: It is investigated for its potential as an anti-anxiety and anti-depressant agent due to its interaction with central nervous system receptors.
Agrochemicals: The compound is explored for its use in crop protection, particularly as a pesticide or herbicide.
Biological Studies: It is used in studies related to receptor binding and signal transduction pathways.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross the blood-brain barrier more effectively. It modulates receptor activity, leading to altered neurotransmitter release and uptake, which contributes to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine: Shares the trifluoromethylpyridine and piperazine moieties but lacks the tetrahydrocinnoline group.
Fluazifop-butyl: Contains a trifluoromethyl group and is used as an herbicide.
Uniqueness
3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-5,6,7,8-tetrahydrocinnoline is unique due to the presence of the tetrahydrocinnoline moiety, which may contribute to its distinct pharmacological and chemical properties. This structural feature differentiates it from other compounds with similar functional groups.
Properties
IUPAC Name |
5,6,7,8-tetrahydrocinnolin-3-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N5O/c20-19(21,22)14-5-6-17(23-12-14)26-7-9-27(10-8-26)18(28)16-11-13-3-1-2-4-15(13)24-25-16/h5-6,11-12H,1-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAINRUSMLPGWKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2805603.png)
![2,6,9-Triazaspiro[4.6]undecan-10-one dihydrochloride](/img/structure/B2805604.png)
![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]piperidine-4-carboxamide](/img/structure/B2805607.png)

![N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2805610.png)



![N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-phenylbutanamide](/img/structure/B2805614.png)
![N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2805616.png)


amino}propanamide](/img/structure/B2805624.png)
![N-(4-acetylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2805625.png)
